molecular formula C24H25N3O3S2 B2509474 4-(N,N-diallylsulfamoyl)-N-(4-(3,4-dimethylphenyl)thiazol-2-yl)benzamide CAS No. 476626-04-7

4-(N,N-diallylsulfamoyl)-N-(4-(3,4-dimethylphenyl)thiazol-2-yl)benzamide

Cat. No. B2509474
CAS RN: 476626-04-7
M. Wt: 467.6
InChI Key: OIJKBDLHFRXUTC-UHFFFAOYSA-N
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Description

4-(N,N-diallylsulfamoyl)-N-(4-(3,4-dimethylphenyl)thiazol-2-yl)benzamide, commonly known as DASB, is a chemical compound that has gained significant attention in the scientific community due to its various applications. DASB is a small molecule that belongs to the class of sulfonamide compounds and has a molecular weight of 437.58 g/mol.

Scientific Research Applications

Thiazole Derivatives in Medicinal Chemistry

Thiazole derivatives are a prominent class of compounds in medicinal chemistry due to their broad spectrum of biological activities. These compounds have been extensively studied for their potential as antitumor agents. For instance, derivatives such as bis(2-chloroethyl)amino derivatives of imidazole, benzimidazole, and imidazolylpeptides are noteworthy for their antitumor properties, with some undergoing preclinical testing stages. This research area is of particular interest for developing new antitumor drugs and compounds with diverse biological properties (Iradyan, M., Iradyan, N., Arsenyan, F., & Stepanyan, G. M., 2009).

Applications in Optoelectronic Materials

Another area of application for related compounds is in the synthesis of optoelectronic materials. For example, quinazolines and pyrimidines, which bear structural resemblance to thiazole derivatives, have been applied in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems has proven valuable for creating novel optoelectronic materials, showcasing the versatility of these heterocycles in material science (Lipunova, G., Nosova, E., Charushin, V., & Chupakhin, O., 2018).

Synthesis and Pharmacological Evaluation

The synthesis and pharmacological evaluation of benzofused thiazole derivatives have been explored for their potential as antioxidant and anti-inflammatory agents. This research underscores the significance of thiazole derivatives in developing therapeutic agents, indicating a broad interest in these compounds for their medicinal and pharmacological potential (Raut, D. G., Patil, S., Choudhari, P., Kadu, V. D., Lawand, A. S., Hublikar, M., & Bhosale, R., 2020).

properties

IUPAC Name

4-[bis(prop-2-enyl)sulfamoyl]-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O3S2/c1-5-13-27(14-6-2)32(29,30)21-11-9-19(10-12-21)23(28)26-24-25-22(16-31-24)20-8-7-17(3)18(4)15-20/h5-12,15-16H,1-2,13-14H2,3-4H3,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIJKBDLHFRXUTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC=C)CC=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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